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Compound of Interest

Compound Name: MC180295

Cat. No.: B608874

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MC180295, a potent and highly
selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). MC180295 has demonstrated
significant preclinical anti-cancer activity through a novel epigenetic mechanism, making it a
promising candidate for further development. This document details the compound's
mechanism of action, selectivity, in vitro and in vivo efficacy, pharmacokinetic profile, and
detailed experimental protocols.

Core Concepts and Mechanism of Action

MC180295 is a novel small molecule that potently and selectively inhibits CDK9, a key
regulator of transcriptional elongation.[1][2] The primary mechanism of action of MC180295
involves the inhibition of the CDK9/Cyclin T1 complex, also known as positive transcription
elongation factor b (P-TEFb). This inhibition leads to the dephosphorylation of the SWI/SNF
chromatin remodeler, BRG1 (also known as SMARCAA4).[1] This dephosphorylation results in
the reactivation of epigenetically silenced genes, including tumor suppressor genes.[1][3] This
unique mechanism of reactivating silenced genes distinguishes MC180295 from other kinase
inhibitors and positions it as a promising epigenetic therapeutic agent.[1]

The inhibition of CDK9 by MC180295 has also been shown to induce an anti-tumor immune
response. This is, in part, due to the activation of endogenous retroviruses, which can trigger
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an interferon response.[1] Furthermore, the anti-tumoral effects of MC180295 have been found
to be partially dependent on the presence of CD8+ T cells, suggesting a significant immune
component to its efficacy.[1]
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Mechanism of Action of MC180295.

Quantitative Data
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In Vitro Kinase Selectivity

MC180295 demonstrates high selectivity for CDK9 over other cyclin-dependent kinases. The
following table summarizes the half-maximal inhibitory concentration (IC50) values of
MC180295 against a panel of CDKs.

Kinase IC50 (nM)
CDK9/CycT1 5
CDK1/CycB 138
CDK2/CycA 233
CDK2/CycE 367
CDK3/CycE 399
CDK4/CycD1 112
CDK5/p25 186
CDK5/p35 159
CDK®6/CycD3 712
CDK7/CycH/MAT1 555

Data sourced from MedchemExpress.[3]

In Vitro Anti-proliferative Activity

MC180295 has shown potent anti-proliferative activity across a range of cancer cell lines, with
a median IC50 of 171 nM in a panel of 46 cell lines.[1] The highest potency was observed in
Acute Myeloid Leukemia (AML) cell lines with MLL translocations.[1]
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Cell Line Cancer Type IC50 (nM)
MV4-11 AML (MLL-rearranged) <100
MOLM-13 AML (MLL-rearranged) <100
THP-1 AML (MLL-rearranged) <100
SW48 Colon Cancer ~200
HT29 Colon Cancer ~250

Approximate values based on published data.[1][4]

Pharmacokinetic Profile

Pharmacokinetic studies of MC180295 have been conducted in mice and rats. The following
tables summarize key pharmacokinetic parameters after intravenous (IV) and intraperitoneal
(IP) administration in mice.

Pharmacokinetics in Mice (IV Administration)

Parameter Value (Unit)
Dose 1 mg/kg
Cmax 150 ng/mL
T1/2 15h

AUC 250 ng*h/mL

Pharmacokinetics in Mice (IP Administration)

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://scholarshare.temple.edu/items/1e857575-4da3-467f-946f-486ed19370de
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765884/
https://www.benchchem.com/product/b608874?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Value (Unit)
Dose 10 mg/kg
Cmax 500 ng/mL
T1/2 20h

AUC 1200 ng*h/mL

Data extracted from graphical representations in a publication by Zhang et al. (2024).[1]

Experimental Protocols
In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of MC180295 against a panel of CDK enzymes.
Methodology:

CDK enzymatic assays were performed by commercial vendors such as Reaction Biology
Corp. and Nanosyn.[4] A generalized protocol is as follows:

e Reagents: Recombinant human CDK enzymes and their respective cyclin partners, ATP, and
a suitable peptide substrate.

o Assay Buffer: A buffer containing Tris-HCI, MgClI2, DTT, and BSA.
e Procedure:

o AKkinase reaction mixture is prepared containing the assay buffer, the specific CDK/cyclin
complex, and the peptide substrate.

[e]

MC180295 is serially diluted and added to the reaction mixture.

o

The reaction is initiated by the addition of ATP (e.g., 10 uM).

[¢]

The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).
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o The amount of phosphorylated substrate is quantified using a suitable method, such as a
luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or microfluidic capillary
electrophoresis.

o Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration,
and the IC50 value is calculated using a non-linear regression model.

Cell Viability Assay

Objective: To determine the anti-proliferative effect of MC180295 on cancer cell lines.
Methodology:

e Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal
bovine serum and antibiotics.

o Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to
adhere overnight.

o Treatment: Cells are treated with a serial dilution of MC180295 for a specified duration (e.g.,
72 hours).

 Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT or
CellTiter-Glo®.

o MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of
formazan crystals. The crystals are then dissolved in a solubilization buffer, and the
absorbance is measured at 570 nm.

o CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and the
resulting luminescence is measured.

o Data Analysis: The percentage of viable cells relative to a vehicle-treated control is plotted
against the drug concentration to determine the IC50 value.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of MC180295 in a preclinical animal model.
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Methodology (Example with SW48 Colon Cancer Xenograft):

Animal Model: Immunodeficient mice (e.g., NOD/SCID gamma mice) are used.

Cell Implantation: SW48 human colon cancer cells are harvested, resuspended in a suitable
medium (e.g., Matrigel), and subcutaneously injected into the flank of the mice.

Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm3), the mice are
randomized into treatment and control groups. MC180295 is administered via a suitable
route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 20 mg/kg, every
other day).[4]

Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study.
The primary endpoint is typically tumor growth inhibition. Survival studies may also be
conducted.

Pharmacodynamic and Toxicity Assessment: At the end of the study, tumors and organs can
be collected for further analysis (e.g., western blotting for target engagement, histopathology
for toxicity). Blood counts can be monitored to assess hematological toxicity.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [MC180295: A Selective CDK9 Inhibitor for Epigenetic
Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608874#mc180295-as-a-selective-cdk9-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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